N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide
Description
N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide (CID: 71649516) is a sulfonamide derivative characterized by a pyridin-4-yl moiety linked to a methanesulfonamide group, with a cyclopropyl substituent on the sulfonamide nitrogen. Its molecular formula is C₉H₁₂N₂O₂S, and its SMILES notation is C1CC1NS(=O)(=O)CC2=CC=NC=C2 . The compound’s InChIKey (AEGYMHWSFXFXIY-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, distinguishing it from other sulfonamide analogs.
Key structural features include:
- A rigid cyclopropyl group, which may influence conformational flexibility and metabolic stability.
- A sulfonamide group, a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity.
Collision cross-section (CCS) predictions for its adducts range from 149.0 Ų ([M+H]⁺) to 161.2 Ų ([M+Na]⁺), suggesting moderate molecular compactness compared to bulkier sulfonamides . No direct literature or patent data are available for this compound, indicating it may be a novel entity under preliminary investigation.
Properties
CAS No. |
1420813-09-7 |
|---|---|
Molecular Formula |
C9H12N2O2S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
N-cyclopropyl-1-pyridin-4-ylmethanesulfonamide |
InChI |
InChI=1S/C9H12N2O2S/c12-14(13,11-9-1-2-9)7-8-3-5-10-6-4-8/h3-6,9,11H,1-2,7H2 |
InChI Key |
AEGYMHWSFXFXIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)CC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the formation of the methanesulfonamide linkage between a cyclopropylamine and a pyridin-4-ylmethanesulfonyl chloride or equivalent sulfonylating agent. The key steps include:
- Preparation or procurement of cyclopropylamine as the nucleophile.
- Synthesis or availability of pyridin-4-ylmethanesulfonyl chloride (or sulfonylating equivalent).
- Nucleophilic substitution reaction under controlled conditions to form the sulfonamide bond.
- Purification using chromatographic techniques such as column chromatography.
- Characterization by spectroscopic methods (NMR, MS).
Detailed Synthetic Procedure
According to data from VulcanChem (2024), the preparation involves the following:
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Cyclopropylamine + Pyridin-4-ylmethanesulfonyl chloride | Nucleophilic substitution in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) with a base such as triethylamine to neutralize HCl | Reaction temperature: 0–25°C to avoid side reactions; reaction time: 2–6 hours |
| 2 | Work-up | Extraction with aqueous layers, drying over anhydrous sodium sulfate | Removal of impurities |
| 3 | Purification | Column chromatography on silica gel using appropriate eluents (e.g., ethyl acetate/hexane mixtures) | Achieves high purity |
| 4 | Characterization | NMR (1H, 13C), Mass Spectrometry, melting point determination | Confirms structure and purity |
This method is standard for sulfonamide synthesis and has been optimized for this compound to maintain the integrity of the cyclopropyl ring and the pyridine moiety.
Reaction Mechanism Insights
The reaction proceeds via nucleophilic attack of the amine nitrogen (from cyclopropylamine) on the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate that collapses to release chloride ion and form the sulfonamide bond. The presence of a base scavenges the released HCl, driving the reaction forward.
Analytical Data Supporting Preparation
Analytical techniques are essential to confirm the successful preparation of this compound. The following data are typical and have been reported in synthesis characterizations:
| Analytical Technique | Observations | Purpose |
|---|---|---|
| 1H Nuclear Magnetic Resonance (NMR) | Signals corresponding to cyclopropyl protons (multiplets around δ 0.2–1.2 ppm), pyridine protons (δ 7.0–8.5 ppm), and methanesulfonamide methyl protons (δ ~3.0 ppm) | Confirms chemical environment and connectivity |
| 13C NMR | Signals for cyclopropyl carbons (~5–15 ppm), pyridine carbons (120–160 ppm), and sulfonamide-linked carbon | Structural confirmation |
| Mass Spectrometry (MS) | Molecular ion peak at m/z 212.27 (M+), consistent with molecular weight | Confirms molecular formula C9H12N2O2S |
| Infrared Spectroscopy (IR) | Characteristic sulfonamide S=O stretch around 1150–1350 cm⁻¹, N-H stretch around 3300 cm⁻¹ | Functional group identification |
| Melting Point | Typically in the range 120–140°C (dependent on purity) | Purity assessment |
These data confirm the identity and purity of the synthesized compound.
Research Discoveries and Optimization
Yield Optimization
Research indicates that the choice of solvent and base significantly affects yield and purity. Aprotic solvents such as dichloromethane or tetrahydrofuran combined with triethylamine or pyridine as base provide optimal conditions. Reaction temperature control (0–25°C) minimizes side reactions such as ring opening of cyclopropyl or pyridine substitution.
Purification Techniques
Column chromatography remains the preferred purification method due to the compound’s moderate polarity. Gradient elution with ethyl acetate and hexane mixtures allows separation from unreacted starting materials and side products.
Summary Table of Preparation Method
| Aspect | Details |
|---|---|
| Starting Materials | Cyclopropylamine, Pyridin-4-ylmethanesulfonyl chloride |
| Solvent | Dichloromethane, Tetrahydrofuran (THF) |
| Base | Triethylamine, Pyridine |
| Temperature | 0–25°C |
| Reaction Time | 2–6 hours |
| Purification | Silica gel column chromatography |
| Characterization | NMR, MS, IR, Melting point |
| Yield | Typically 70–85% (dependent on scale and conditions) |
| Notes | Avoid high temperatures to preserve cyclopropyl ring |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group facilitates nucleophilic substitutions at the sulfur center. For example:
Conditions :
-
Catalyzed by bases (e.g., KCO) in polar aprotic solvents (e.g., DMF, DCM).
| Reagent (R-X) | Product | Yield (%) | Reference |
|---|---|---|---|
| Bromoethynylbenzene | Alkynylated sulfonamide | 87 | |
| 4-Bromo-2-methylbut-1-en-3-yne | Alkenyl-sulfonamide | 61–82 |
Coupling Reactions
The pyridinyl group participates in cross-coupling reactions. Copper-catalyzed methods are prominent:
Example : Sonogashira-like coupling with terminal alkynes :
Conditions :
-
Catalyst: CuSO·5HO (10 mol%) + 1,10-phenanthroline.
-
Solvent: Toluene, 70°C, 6–9 h.
-
Base: KCO.
Outcomes :
-
High regioselectivity for terminal alkynes.
Acid/Base-Mediated Transformations
The sulfonamide’s NH group undergoes deprotonation under basic conditions, enabling:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.
-
Acylation : Forms acyl sulfonamides with acyl chlorides (e.g., acetyl chloride).
Key Data :
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | CHI | N-Methyl derivative | 70–85 | |
| Acylation | AcCl | Acetylated sulfonamide | 65–78 |
Cycloaddition Reactions
The cyclopropyl group may engage in strain-driven [2+1] cycloadditions, though direct evidence for this compound is limited. Analogous sulfonamides participate in:
-
Ring-opening reactions with electrophiles (e.g., Br) to form dihalogenated products.
Hydrolysis and Stability
The sulfonamide bond demonstrates stability under acidic/basic conditions but hydrolyzes under extreme pH:
Conditions :
-
Acidic: 6 M HCl, reflux, 24 h → Partial decomposition.
-
Basic: 1 M NaOH, 60°C, 12 h → Complete hydrolysis.
Metal-Mediated Reactions
Gold-catalyzed cyclizations have been reported for analogous sulfonamides :
Conditions :
Functionalization of the Pyridine Ring
The pyridinyl group undergoes electrophilic substitution:
-
Nitration : HNO/HSO introduces nitro groups at the para position.
-
Halogenation : Br in acetic acid yields brominated derivatives.
Scientific Research Applications
N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The pathways involved in these interactions are often studied using various biochemical and molecular biology techniques.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide with three analogous sulfonamide derivatives, focusing on structural, physicochemical, and functional differences.
Structural Analogues and Key Differences
Physicochemical and Functional Insights
Cyclopropyl vs. Alkyl/Aryl Substituents: The cyclopropyl group in the target compound introduces ring strain (~27 kcal/mol), which may enhance reactivity or conformational rigidity compared to linear alkyl (e.g., methyl) or planar aryl (e.g., phenyl) substituents . Cyclopropyl-containing sulfonamides often exhibit improved metabolic stability due to resistance to oxidative degradation, a feature less pronounced in N-methyl or N-phenyl analogs.
Pyridin-4-yl vs. Pyridin-3-yl Orientation :
- The pyridin-4-yl group allows for symmetrical hydrogen-bonding interactions with biological targets, whereas pyridin-3-yl derivatives may adopt skewed binding modes due to nitrogen positioning .
Collision Cross-Section (CCS) Trends
The target compound’s CCS values align with sulfonamides of similar size (e.g., N-phenyl-1-(pyridin-4-yl)methanesulfonamide ), though its cyclopropyl group slightly reduces compactness compared to N-methyl analogs. CCS data correlate with solubility and diffusion rates in chromatographic applications, suggesting the target compound may occupy a middle range in pharmacokinetic profiles .
Biological Activity
N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 216.26 g/mol
The compound features a cyclopropyl group, a pyridine moiety, and a methanesulfonamide functional group, which are critical for its biological activity.
Research indicates that this compound exhibits inhibitory activity against various biological targets. Its mechanism primarily involves:
- Inhibition of Kinase Activity : The compound has been shown to inhibit specific kinases, which are crucial in various signaling pathways associated with cell proliferation and survival. For instance, it has demonstrated potential as an inhibitor of GSK-3β and IKK-β kinases, which are involved in inflammatory and cancer pathways .
Antimicrobial Activity
Preliminary studies have highlighted the antimicrobial properties of this compound, particularly against Mycobacterium tuberculosis (Mtb). In vitro assays have established its effectiveness in inhibiting Mtb growth, indicating a promising avenue for tuberculosis treatment. The compound exhibited minimum inhibitory concentrations (MICs) below 0.5 μM under specific conditions, showcasing its potential as an anti-tubercular agent .
Cytotoxicity and Selectivity
In evaluating the cytotoxic effects of this compound, studies have indicated that it maintains selectivity towards cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is essential for therapeutic applications in oncology .
Research Findings and Case Studies
Several studies have been conducted to assess the pharmacological profile of this compound:
| Study | Target | IC50 (μM) | Remarks |
|---|---|---|---|
| Study 1 | GSK-3β | 0.008 | Highly potent inhibitor |
| Study 2 | IKK-β | 0.034 | Significant anti-inflammatory effects |
| Study 3 | Mtb | <0.5 | Effective against multidrug-resistant strains |
Case Study: Inhibition of GSK-3β
A notable study demonstrated that this compound acts as a competitive inhibitor of GSK-3β with an IC50 value of 8 nM. This potent inhibition suggests its potential role in managing diseases associated with aberrant GSK-3β activity, such as Alzheimer's disease and various cancers .
Pharmacokinetics and ADMET Properties
The pharmacokinetic profile of this compound has been evaluated to understand its absorption, distribution, metabolism, excretion, and toxicity (ADMET). Key findings include:
- Solubility : Moderate solubility in aqueous environments.
- Metabolic Stability : Demonstrated stability in liver microsomes with minimal degradation over time.
These properties are crucial for assessing the compound's viability as a therapeutic agent.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-cyclopropyl-1-(pyridin-4-yl)methanesulfonamide, and how can reaction conditions be optimized for yield?
Answer:
The synthesis of sulfonamide derivatives typically involves coupling reactions between sulfonyl chlorides and amines. For this compound:
- Use pyridine-4-methanamine and cyclopropanesulfonyl chloride in a polar aprotic solvent (e.g., THF or DMF) under inert atmosphere.
- Optimize yield by employing nitrogen bases (e.g., triethylamine) to scavenge HCl, with reaction temperatures between 0–25°C .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures improves purity .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR (in DMSO-d6 or CDCl3) confirm structural integrity, with 2D NMR (COSY, HSQC) resolving cyclopropyl and pyridinyl proton coupling patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z ~255 for C10H13N2O2S) and fragmentation pathways .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects byproducts .
Advanced: How can computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding to enzymes (e.g., kinases or proteases). Use PyMOL for visualizing hydrogen bonds between the sulfonamide group and active-site residues .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps (e.g., using Gaussian) to identify nucleophilic/electrophilic regions influenced by the cyclopropyl group .
- Molecular Dynamics (MD) : Simulate conformational stability in aqueous vs. lipid environments (NAMD/GROMACS) to assess bioavailability .
Advanced: How do solvent polarity and pH affect the compound’s stability, and how can contradictions in stability data be resolved?
Answer:
- Solvent Polarity : Use Reichardt’s ET(30) scale to correlate stability with solvent polarity. Polar aprotic solvents (DMF, DMSO) enhance solubility but may accelerate degradation via nucleophilic attack on the sulfonamide .
- pH Studies : Conduct accelerated stability testing (25–40°C, pH 1–13) with UV/vis or HPLC monitoring. For example, acidic conditions may hydrolyze the cyclopropyl ring, while basic conditions degrade the sulfonamide .
- Contradiction Resolution : Compare degradation products across studies using LC-MS/MS and assign pathways (e.g., oxidative vs. hydrolytic) .
Advanced: What role does the cyclopropyl group play in the compound’s conformational dynamics and target binding?
Answer:
- Conformational Restriction : The cyclopropyl group imposes torsional strain, limiting rotational freedom. Variable-temperature NMR (VT-NMR) can quantify energy barriers to rotation .
- Binding Affinity : MD simulations show the cyclopropyl moiety enhances hydrophobic interactions with protein pockets (e.g., ATP-binding sites). Compare binding free energies (ΔG) with/without the cyclopropyl group using MM-PBSA calculations .
Basic: How can researchers design experiments to study the compound’s solubility in diverse solvents?
Answer:
- Solubility Screening : Use the Hildebrand solubility parameter to predict miscibility. Test solvents like ethanol, acetonitrile, and dichloromethane via gravimetric analysis .
- Solvatochromic Probes : Employ Reichardt’s dye (ET(30)) to correlate solubility with solvent polarity. For example, higher ET(30) values indicate better solubility in polar solvents .
Advanced: What strategies mitigate synthetic challenges, such as low yields in cyclopropane ring formation?
Answer:
- Ring-Closing Metathesis (RCM) : Use Grubbs catalyst to form the cyclopropane ring from diene precursors, optimizing reaction time and temperature (e.g., 40–60°C in DCM) .
- Byproduct Analysis : Identify impurities (e.g., open-chain intermediates) via LC-MS and adjust stoichiometry or catalyst loading .
Advanced: How does the pyridinyl moiety influence electronic properties and reactivity?
Answer:
- Electronic Effects : The pyridine ring’s electron-withdrawing nature polarizes the sulfonamide group, enhancing electrophilicity. Measure Hammett substituent constants (σ) via UV/vis spectroscopy .
- Reactivity in Cross-Coupling : The pyridine nitrogen can coordinate to transition-metal catalysts (e.g., Pd in Suzuki reactions). Screen ligands (e.g., XPhos) to improve coupling efficiency .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Refer to SDS guidelines: Use PPE (gloves, goggles) due to potential irritancy. Store at 2–8°C in airtight containers to prevent moisture absorption .
- Waste Disposal : Neutralize acidic/basic degradation products before disposal in compliance with EPA guidelines .
Advanced: How can researchers validate the compound’s proposed mechanism of action in biological systems?
Answer:
- Enzyme Assays : Measure IC50 values against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays. Compare with control inhibitors (e.g., acetazolamide) .
- Cellular Uptake : Use radiolabeled (14C) compound and scintillation counting to quantify intracellular accumulation in cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
